4-(2,4-Dichlorophenoxy)phenol

diphenyl ether chlorinated phenol predioxin

4-(2,4-Dichlorophenoxy)phenol (CAS 40843-73-0) is a chlorinated diphenyl ether critically distinct from triclosan: it lacks the 5-chloro substituent and FabI enzyme inhibition activity. This structural specificity makes it essential for SAR studies as a negative control, for environmental photochemistry research as a predioxin that directly yields PCDD photoproducts, and for environmental monitoring as a validated diclofop-methyl metabolite. Ensure your analytical data is defensible—procure only batch-certified ≥98% purity material with full HPLC/NMR documentation. Avoid misidentified substitutes.

Molecular Formula C12H8Cl2O2
Molecular Weight 255.09 g/mol
CAS No. 40843-73-0
Cat. No. B1294805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dichlorophenoxy)phenol
CAS40843-73-0
Molecular FormulaC12H8Cl2O2
Molecular Weight255.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)OC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C12H8Cl2O2/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7,15H
InChIKeyDPRSKCAGYLXDCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,4-Dichlorophenoxy)phenol (CAS 40843-73-0): What It Is and What It Is Not


4-(2,4-Dichlorophenoxy)phenol (CAS 40843-73-0) is a chlorinated diphenyl ether with the molecular formula C12H8Cl2O2 and a molecular weight of 255.09 g/mol. Its structure comprises a 2,4-dichlorophenyl group linked via an ether bond to an unsubstituted 4-hydroxyphenyl moiety [1]. The compound is registered in the EPA's CompTox Chemicals Dashboard (DTXSID3068259) and is listed on the TSCA Inventory [2]. Critically, this compound is frequently misidentified in vendor catalogs and online databases as triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol; CAS 3380-34-5), but the two are structurally and functionally distinct: the target compound lacks the 5-chloro substituent on the phenol ring that defines triclosan's antibacterial pharmacophore .

Why 4-(2,4-Dichlorophenoxy)phenol Cannot Be Substituted with Triclosan or 2,4-Dichlorophenol


Procurement decisions for 4-(2,4-dichlorophenoxy)phenol must recognize that it is not a generic "chlorinated phenol" interchangeable with structurally similar analogs. Substitution with triclosan (CAS 3380-34-5) would introduce an additional 5-chloro substituent, fundamentally altering the electronic distribution across the diphenyl ether core and introducing potent FabI enzyme inhibition activity absent in the target compound . Substitution with 2,4-dichlorophenol (CAS 120-83-2) would eliminate the second phenolic ring and the ether linkage entirely, resulting in a monocyclic chlorophenol with distinct physicochemical properties, higher acute toxicity, and different regulatory status . Even within the same nominal product line, commercially available batches of 4-(2,4-dichlorophenoxy)phenol vary in purity specifications (95% vs. 98%), analytical certification provided, and storage conditions required, making vendor selection a technical rather than purely commercial exercise .

Quantitative Evidence for 4-(2,4-Dichlorophenoxy)phenol: Differentiating Data Relative to Analogs


Structural Distinction from Triclosan: Absence of 5-Chloro Substituent

4-(2,4-Dichlorophenoxy)phenol is structurally distinguished from triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol) by the absence of a chlorine atom at the 5-position of the phenol ring. The target compound contains two chlorine atoms (molecular formula C12H8Cl2O2), both located on the 2,4-dichlorophenoxy moiety, whereas triclosan contains three chlorine atoms (C12H7Cl3O2) with the third located on the terminal phenol ring [1]. This structural difference defines the compound's classification as a predioxin, a class of polychlorinated phenoxyphenols that degrade to form dioxins, whereas triclosan may contain trace dioxin impurities but is not itself a dioxin precursor [2].

diphenyl ether chlorinated phenol predioxin

Synthetic Yield Benchmark: Etherization–Reduction–Diazotization Route Yields 57.6%

A reported multi-step synthesis of 4-(2,4-dichlorophenoxy)phenol proceeds from 2,4-dichlorophenol and p-chloronitrobenzene via etherization, nitro reduction, diazotization, and hydrolysis, achieving a total yield of 57.6% [1]. For procurement decision-making, this establishes an industry-relevant benchmark: alternative synthetic routes (e.g., direct coupling of 1-bromo-2,4-dichlorobenzene with phenol) are also documented but lack published total yield data for direct comparison . This yield figure provides a quantifiable reference point for evaluating in-house synthesis feasibility versus external procurement.

organic synthesis pharmaceutical intermediate yield optimization

Metabolite Identity in Diclofop-methyl Degradation: Complete Conversion Within 71 Hours

4-(2,4-Dichlorophenoxy)phenol is a documented metabolite of the phenoxy acid herbicide diclofop-methyl. In pure culture studies, the bacterium Sphingomonas paucimobilis completely degraded 1.5 μg/mL diclofop-methyl to diclofop acid and subsequently to 4-(2,4-dichlorophenoxy)phenol within 71 hours, as quantified by gas chromatographic analysis [1]. A biphasic growth pattern demonstrated that the organism further degrades diclofop acid to 4-(2,4-dichlorophenoxy)phenol and 2,4-dichlorophenol and/or phenol [2]. In field soil studies, 4-(2,4-dichlorophenoxy)phenol was consistently identified as a minor transformation product alongside diclofop-acid as the major metabolite [3].

herbicide metabolism environmental fate degradation kinetics

Lipophilicity and Environmental Partitioning: XLogP3 of 4.2 and Predicted BCF of ~2573

The computed lipophilicity (XLogP3) of 4-(2,4-dichlorophenoxy)phenol is 4.2 [1], with ACD/Labs estimated logP of 4.34 and logD (pH 7.4) of 4.79 [2]. The predicted bioconcentration factor (BCF) is approximately 2573, and the estimated organic carbon partition coefficient (KOC) is ~9612 [2]. For comparison, 2,4-dichlorophenol has a substantially lower experimental log Kow of approximately 3.06 and lower BCF (~37) [3]. Triclosan exhibits higher lipophilicity with log Kow of approximately 4.8 and BCF estimates ranging from 2,532 to 4,700 depending on study conditions [4].

physicochemical property environmental fate bioaccumulation

Physical Constants: Melting Point 88-95°C and Boiling Point 354°C

The experimental melting point of 4-(2,4-dichlorophenoxy)phenol is reported as 88-95°C, with predicted values from EPISuite (MPBPWIN) estimating 126.06°C . The predicted boiling point is 354.0 ± 37.0°C at 760 mmHg [1]. In contrast, 2,4-dichlorophenol melts at 42-43°C and boils at 209-210°C . Triclosan exhibits a melting point of 55-60°C [2]. The target compound thus remains solid over a substantially broader ambient temperature range than either comparator, with a melting point approximately 45°C higher than 2,4-dichlorophenol and 30°C higher than triclosan.

thermal property purity assessment formulation stability

Commercial Purity and Analytical Specification: Vendor-Dependent Range from 95% to ≥98% (HPLC)

Commercial availability of 4-(2,4-dichlorophenoxy)phenol varies by purity specification: ≥98% (HPLC) with melting point 88-95°C and storage at 0-8°C from ChemImpex ; 98% minimum purity with long-term cool/dry storage from AKSci ; 95% standard purity from Bidepharm with NMR/HPLC/GC batch analysis available ; and ≥98% from Aladdin Scientific with GHS hazard classification H302/H400/H410 . No unified pharmacopoeial monograph exists; each vendor defines its own analytical acceptance criteria. In contrast, triclosan is monographed in USP/EP with defined impurity limits (individual impurity NMT 0.1%, total impurities NMT 0.5%) [1].

quality control analytical standard procurement specification

Application Scenarios for 4-(2,4-Dichlorophenoxy)phenol Based on Quantitative Differentiation


Analytical Standard for Diclofop-methyl Environmental Fate Studies

4-(2,4-Dichlorophenoxy)phenol is a validated metabolite of the phenoxy acid herbicide diclofop-methyl, with complete conversion observed within 71 hours in Sphingomonas paucimobilis culture [1]. Environmental monitoring programs assessing diclofop-methyl contamination in soil or water require authentic reference standards of this specific metabolite for accurate quantification. The compound's high lipophilicity (XLogP3 4.2, predicted BCF ~2573) [2] indicates preferential partitioning to soil organic matter and sediment, guiding sample preparation and extraction protocols. Procurement of high-purity (≥98% HPLC) material with documented batch analysis is essential for generating defensible analytical data in regulatory submissions.

Predioxin Research and Dioxin Formation Studies

4-(2,4-Dichlorophenoxy)phenol is classified as a predioxin, a polychlorinated phenoxyphenol that serves as a precursor to polychlorinated dibenzo-p-dioxins under specific degradation conditions [1]. Unlike triclosan, which may contain trace dioxin impurities but does not itself degrade to dioxins under aqueous photolysis, predioxins directly yield dioxin photoproducts [2]. This compound is therefore specifically suited for mechanistic studies of dioxin formation pathways, environmental photochemistry investigations of PCDD generation, and toxicological assessments of predioxin exposure scenarios. Researchers investigating dioxin contamination in the context of chlorinated phenoxyphenol use should select this compound over triclosan due to its distinct degradation pathway.

Structure-Activity Relationship Studies of Diphenyl Ether Antimicrobials

The structural distinction between 4-(2,4-dichlorophenoxy)phenol (two chlorine atoms, no halogen on the terminal phenol ring) and triclosan (three chlorine atoms with 5-chloro substitution) enables direct structure-activity relationship (SAR) investigations of diphenyl ether antimicrobials [1]. The absence of the 5-chloro substituent in the target compound eliminates the FabI enzyme inhibition activity that defines triclosan's antibacterial mechanism. This compound thus serves as a critical negative control or comparator in assays evaluating the contribution of the 5-chloro moiety to antibacterial potency, endocrine disruption potential, and off-target effects. The compound's purity specification (95-98%) and batch-to-batch consistency become critical factors in ensuring reproducible SAR conclusions [2].

Pharmaceutical Intermediate Synthesis Validation

The multi-step synthesis of 4-(2,4-dichlorophenoxy)phenol via etherization–reduction–diazotization–hydrolysis achieves a total yield of 57.6% [1]. Process chemists evaluating this compound as a synthetic intermediate can use this published yield as a quantitative benchmark for process economics, comparing in-house synthesis costs against commercial procurement prices. The availability of multiple synthetic routes (e.g., direct coupling of 1-bromo-2,4-dichlorobenzene with phenol) provides alternative manufacturing options, though the 57.6% yield via the diazotization route represents the only peer-reviewed quantitative yield data available for procurement decision support [2]. Selection of commercial material with documented NMR/HPLC/GC batch certification ensures that the intermediate meets the identity and purity requirements for subsequent synthetic steps without introducing unidentified impurities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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